Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

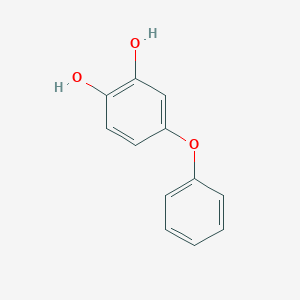

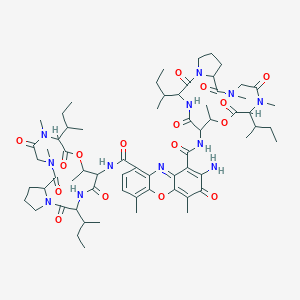

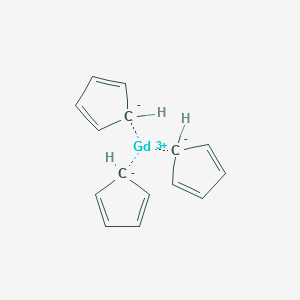

The molecular structure of Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium consists of three cyclopentadienyl ligands coordinated to a central gadolinium atom. The canonical SMILES representation of the molecule is [CH-]1C=CC=C1. [Gd+3] .Physical And Chemical Properties Analysis

Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium is a solid substance . It’s a flammable material that can cause a flash fire or explosion when its vapors come into contact with a heat source . It reacts violently with water .Scientific Research Applications

Metal-Ligand Interactions

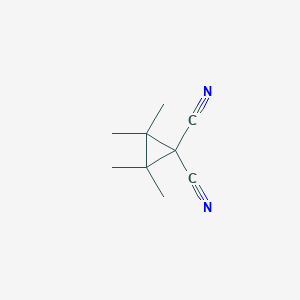

Tris(cyclopentadienyl)gadolinium(III) has been used in the study of metal-ligand interactions. Specifically, it has been used in the formation of complexes with trivalent f elements (M=U, Np, Pu and lanthanides except for Pm and Pr) with cyclopentadienyl (Cp) and cyclohexylisonitrile (C≡NCy) ligands . These complexes were studied using a joint experimental (XRD, NMR) and theoretical (DFT) analysis .

Structure and Bonding Properties

The structure and bonding properties of these complexes have been analyzed using the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) models . The results point to interactions of comparable strengths with the anionic Cp and neutral C≡NCy ligands in the complexes .

Actinide and Lanthanide Complexes

The structural and bonding properties of the actinide complexes reflect small but characteristic differences with respect to the lanthanide analogues . They include larger ligand-to-metal charge transfers as well as metal–ligand electron-sharing interactions .

Organometallic Chemistry

The cyclopentadienyl (Cp) ligand, which is a part of Tris(cyclopentadienyl)gadolinium(III), belongs to the most popular complexing agents in organometallic chemistry . It has been used for complexing rare earth elements since 1954 .

Safety and Hazards

Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium is classified as a flammable solid . It’s advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place . The product contains no substances which at their given concentration are considered to be hazardous to health .

Mechanism of Action

Target of Action

It’s worth noting that gadolinium compounds are often used in medical imaging, particularly in magnetic resonance imaging (mri), due to their paramagnetic properties .

Biochemical Pathways

The biochemical pathways affected by Tris(cyclopentadienyl)gadolinium(III) are currently unknown . As with its mode of action, more research is required to fully understand the compound’s impact on cellular and molecular pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tris(cyclopentadienyl)gadolinium(III), it is noted to be air and moisture sensitive . Therefore, it should be handled and stored appropriately to maintain its stability and effectiveness.

properties

IUPAC Name |

cyclopenta-1,3-diene;gadolinium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYGFOZNMGYPRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Gd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1272-21-5 |

Source

|

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)gadolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001272215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)gadolinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.